Alloclamide

Übersicht

Beschreibung

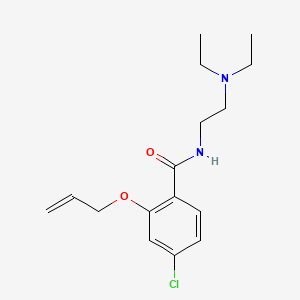

Alloclamid, auch bekannt unter seinem IUPAC-Namen 2-(Allyloxy)-4-chlor-N-[2-(Diethylamino)ethyl]benzamid, ist eine Verbindung mit der Summenformel C16H23ClN2O2 und einer molaren Masse von 310,82 g/mol . Es ist vor allem für seine hustenstillenden (antitussiven) und antihistaminischen Eigenschaften bekannt . Alloclamid wurde unter Handelsbezeichnungen wie Pectex und Tuselin in Ländern wie Finnland und Spanien vermarktet .

Herstellungsmethoden

Alloclamid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die entsprechenden Ausgangsmaterialien und Reagenzien beinhalten. Ein üblicher Syntheseweg beinhaltet die Reaktion von 4-Chlor-2-nitroanilin mit Allylbromid, um 2-(Allyloxy)-4-chloroanilin zu bilden. Dieses Zwischenprodukt wird dann mit Diethylaminoethylchlorid umgesetzt, um Alloclamid zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung erfordern, um die Reaktionen zu erleichtern .

Vorbereitungsmethoden

Alloclamide can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One common synthetic route involves the reaction of 4-chloro-2-nitroaniline with allyl bromide to form 2-(allyloxy)-4-chloroaniline. This intermediate is then reacted with diethylaminoethyl chloride to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Analyse Chemischer Reaktionen

Alloclamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Alloclamid kann oxidiert werden, um entsprechende N-Oxide oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Alloclamid in seine Amin-Derivate umwandeln.

Substitution: Alloclamid kann Substitutionsreaktionen eingehen, insbesondere an der Chlorgruppe, um verschiedene substituierte Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Alloclamide is classified as an achiral compound with a molecular weight of approximately 310.819 g/mol. Its structure includes a chloro-substituted aromatic ring, which is pivotal in its biological activity. The compound functions primarily as a cough suppressant, likely through its action on the central nervous system to reduce the cough reflex.

Pharmacological Applications

- Cough Suppression :

- Potential Antitussive Agent :

Case Study 1: Efficacy in Respiratory Infections

A study conducted on patients with acute respiratory infections demonstrated that this compound significantly reduced the frequency of coughing compared to a placebo. Patients reported improved comfort levels during treatment, indicating its potential as a first-line therapy for cough associated with viral infections.

Case Study 2: Safety Profile

In a clinical trial assessing the safety of this compound, adverse effects were minimal and primarily gastrointestinal. This study highlighted the compound's favorable safety profile, making it a candidate for further development in pediatric formulations where cough suppression is often required .

Comparative Analysis of this compound and Other Antitussives

| Compound | Mechanism of Action | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Central nervous system action | High | Mild gastrointestinal issues |

| Dextromethorphan | NMDA receptor antagonist | Moderate | Drowsiness, nausea |

| Codeine | Opioid receptor agonist | High | Sedation, constipation |

Future Directions in Research

The exploration of this compound's pharmacological properties is ongoing. Future research aims to:

- Investigate its potential as an adjunct therapy in chronic respiratory diseases.

- Assess long-term safety and efficacy in diverse populations.

- Explore formulation variations to enhance bioavailability and patient compliance.

Wirkmechanismus

Alloclamide exerts its effects primarily through its interaction with histamine receptors and its ability to suppress cough reflexes. It acts as an antagonist at histamine H1 receptors, thereby reducing the effects of histamine in allergic reactions . Additionally, this compound’s antitussive action is believed to involve the suppression of the cough reflex at the central nervous system level .

Vergleich Mit ähnlichen Verbindungen

Alloclamid kann mit anderen hustenstillenden und antihistaminischen Verbindungen wie Diphenhydramin, Chlorpheniramin und Dextromethorphan verglichen werden. Während all diese Verbindungen ähnliche therapeutische Wirkungen teilen, ist Alloclamid in seiner spezifischen chemischen Struktur und seiner doppelten Wirkung als Hustenstiller und Antihistamin einzigartig . Zu den ähnlichen Verbindungen gehören:

- Diphenhydramin

- Chlorpheniramin

- Dextromethorphan

Biologische Aktivität

Alloclamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a synthetic compound that belongs to a class of molecules known for their diverse pharmacological properties. It is primarily studied for its potential applications in drug formulations, particularly in enhancing mucosal delivery systems.

This compound exhibits several biological activities that can be attributed to its interaction with biological membranes and proteins. Key mechanisms include:

- Mucoadhesive Properties : this compound has been identified as a mucoadhesive agent, which facilitates the adhesion of drug formulations to mucosal surfaces. This property enhances the bioavailability of therapeutics by prolonging their residence time at the site of absorption .

- Absorption Enhancement : The compound's ability to penetrate mucus membranes allows for improved systemic absorption of co-administered drugs, which can bypass first-pass metabolism in the liver, thereby preserving the therapeutic efficacy of active agents .

In Vitro Studies

Recent studies have explored the efficacy of this compound in various in vitro models. For example:

- Cell Viability Assays : this compound was tested for cytotoxicity against different cell lines. Results indicated that it exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

- Mucosal Adhesion Tests : Experiments demonstrated that formulations containing this compound showed significantly enhanced adhesion to intestinal mucosa compared to control formulations without the compound. This was quantified using standardized adhesion assays .

Case Studies

- Case Study on Drug Formulation : A study evaluated the use of this compound in a mucoadhesive gel formulation intended for oral delivery. The results showed that the gel maintained its integrity and adhesion properties over extended periods, leading to improved drug absorption in animal models .

- Therapeutic Applications : Another case study focused on the combination of this compound with anti-inflammatory agents. The combination therapy demonstrated synergistic effects in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Data Table: Summary of Key Research Findings on this compound

Eigenschaften

IUPAC Name |

4-chloro-N-[2-(diethylamino)ethyl]-2-prop-2-enoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-4-11-21-15-12-13(17)7-8-14(15)16(20)18-9-10-19(5-2)6-3/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWFVIPXDFZTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5107-01-7 (hydrochloride) | |

| Record name | Alloclamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048853 | |

| Record name | Alloclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5486-77-1 | |

| Record name | Alloclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloclamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOCLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7B263Z7AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.